An In-Depth Technical Guide to the Chemical Properties and Physical Stability of D-[2-²H]xylose
An In-Depth Technical Guide to the Chemical Properties and Physical Stability of D-[2-²H]xylose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-[2-²H]xylose is a stable isotope-labeled form of D-xylose, a five-carbon aldose sugar, where the hydrogen atom at the C2 position is replaced with its heavy isotope, deuterium. This isotopic substitution renders the molecule an invaluable tool in a variety of scientific disciplines, particularly in metabolic research and as an internal standard for mass spectrometry-based quantification of carbohydrates.[1] The key advantage of stable isotope labeling is the ability to trace the fate of molecules in biological systems without the need for radioactive isotopes, thereby enhancing safety and simplifying experimental protocols.[][3] This guide provides a comprehensive overview of the chemical properties and physical stability of D-[2-²H]xylose, offering insights for its effective use in research and development.
Chemical Properties of D-[2-²H]xylose
The introduction of a deuterium atom at a specific position in the D-xylose molecule results in a slight increase in its molecular weight, a property that is fundamental to its application in mass spectrometry. For most practical purposes, the chemical properties of D-[2-²H]xylose are considered to be identical to those of its non-deuterated counterpart, D-xylose.[][3] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to kinetic isotope effects in enzymatic reactions, a factor that researchers should consider in relevant studies.
Core Chemical Identifiers
| Property | Value | Source |
| Chemical Name | D-[2-²H]xylose | SCBT |
| CAS Number | 288846-91-3 | [4] |
| Chemical Formula | C₅²H₉O₅ | [4] |
| Molecular Weight | 151.14 g/mol | [4] |
Structural Representation
The molecular structure of D-[2-²H]xylose is identical to that of D-xylose, with the exception of the deuterium atom at the C2 position. In solution, D-xylose exists in equilibrium between its linear aldehyde form and its cyclic hemiacetal forms (pyranose and furanose), with the pyranose form being predominant.
Caption: Chemical structures of D-[2-²H]xylose in its linear and cyclic (α-D-xylopyranose) forms.
Physical Stability of D-[2-²H]xylose
The physical stability of D-[2-²H]xylose is expected to be very similar to that of D-xylose. D-xylose is a white, crystalline, odorless solid with a sweet taste.[5][6][7] It is hygroscopic and should be stored accordingly.[7]
Key Physical Properties (based on D-xylose)
| Property | Value | Source |
| Appearance | White crystalline powder | [5][7] |
| Melting Point | 154-158 °C | [6] |
| Solubility | Soluble in water (1 g in 0.8 mL) | [7] |
| Density | 1.525 g/cm³ at 20 °C | [5][7] |
| Optical Rotation | [α]D²⁰ +18.6° to +92° (in water) | [7] |
Storage and Handling Recommendations
To ensure the long-term stability and integrity of D-[2-²H]xylose, the following storage and handling procedures are recommended:
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Temperature: Store at room temperature or as recommended by the supplier.[7] For long-term storage, especially of solutions, freezing at -20°C or -70°C is advisable to prevent degradation.[8]
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Humidity: Store in a dry place, protected from moisture, as the compound is hygroscopic.[7] Use of a desiccator is recommended.
-
Light: Protect from direct sunlight, although D-xylose is generally stable to light.
-
Inert Atmosphere: For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent potential oxidative degradation.
-
Solutions: Aqueous solutions of D-xylose are stable at 4°C for up to 24 hours and for longer periods when frozen.[8] Repeated freeze-thaw cycles should be avoided to maintain the integrity of the solution.[8]
Protocol for Assessing the Stability of D-[2-²H]xylose
This protocol outlines a general procedure for evaluating the stability of D-[2-²H]xylose under various conditions. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for the accurate quantification of the deuterated compound and detection of any degradation products.
Experimental Workflow for Stability Assessment
Caption: A generalized workflow for assessing the physical stability of D-[2-²H]xylose.
Step-by-Step Methodology
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Preparation of Stock Solution:
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Accurately weigh a known amount of D-[2-²H]xylose.
-
Dissolve it in a suitable solvent (e.g., high-purity water, methanol) to a known concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple, tightly sealed vials (e.g., amber glass vials to protect from light).
-
Store the vials under the desired experimental conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
Include a control set of vials stored under optimal conditions (e.g., -20°C or -80°C).
-
-
Sample Analysis at Time Points:
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At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.
-
Analyze the sample immediately using a validated HPLC-MS method.
-
-
HPLC-MS Analysis:
-
Chromatography: Use a suitable HPLC column for carbohydrate analysis (e.g., an amino-based column).
-
Mobile Phase: Employ an appropriate mobile phase system (e.g., acetonitrile/water gradient).
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Mass Spectrometry: Utilize an electrospray ionization (ESI) source in negative ion mode. Monitor for the specific mass-to-charge ratio (m/z) of D-[2-²H]xylose.
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Quantification: Generate a standard curve using freshly prepared solutions of D-[2-²H]xylose of known concentrations. Calculate the concentration of the analyte in the stability samples by comparing their peak areas to the standard curve.
-
-
Data Interpretation:
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Plot the concentration of D-[2-²H]xylose as a function of time for each storage condition.
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Determine the degradation rate, if any.
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Analyze the mass spectra for the appearance of any new peaks that could indicate degradation products.
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Conclusion
D-[2-²H]xylose is a robust and versatile tool for researchers in various scientific fields. Its chemical properties closely mirror those of its natural counterpart, D-xylose, ensuring its biological relevance. While specific stability data for the deuterated form is not extensively published, the known stability of D-xylose provides a reliable foundation for its handling and storage. By following the recommended storage conditions and employing appropriate analytical methods to monitor its purity, researchers can confidently utilize D-[2-²H]xylose in their studies to achieve accurate and reproducible results.
References
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Livestock Metabolome Database. (n.d.). Showing metabocard for D-Xylose (LMDB00042). Retrieved from [Link]
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Cheméo. (n.d.). Xylose (CAS 58-86-6) - Chemical & Physical Properties. Retrieved from [Link]
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PubChem. (n.d.). D-Xylose. Retrieved from [Link]
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Bio-IT World. (2022, November 1). Rising Prevalence of Isotope Labeling Carbohydrates Drives Innovations at BOC Sciences. Retrieved from [Link]
- Prien, J. M., et al. (2007). Novel Tags for the Stable Isotopic Labeling of Carbohydrates and Quantitative Analysis by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 18(8), 1485–1495.
- Hitchcock, A. M., et al. (2007). Tags for the stable isotopic labeling of carbohydrates and quantitative analysis by mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(8), 1485-1495.
-
Wikipedia. (n.d.). Xylose. Retrieved from [Link]
- de Castro, M. A., et al. (2014). Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans.
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